molecular formula C24H42Br2N2S2Si2 B567813 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole CAS No. 1223559-98-5

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

Cat. No. B567813
M. Wt: 638.712
InChI Key: HNWAYAXELMAWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (DBSBT) is a novel organic compound that has been the subject of much research in the past few decades. It is a type of bithiazole, which is a heterocyclic compound containing two sulfur atoms and four nitrogen atoms. DBSBT has been studied for its potential applications in numerous areas, including materials science, drug development, and biocatalysis.

Scientific Research Applications

  • Fluorescent Properties for Analysis and Supramolecular Chemistry : Bis(4-hydroxythiazoles) derivatives exhibit strong fluorescence in the visible spectrum, making them suitable for applications in analysis and supramolecular chemistry. These compounds can undergo bathochromic shift upon deprotonation, which is a useful property for switchable fluorophores (Täuscher et al., 2011).

  • Organic Field-Effect Transistors : 2,2′-Bis(4-trifluoromethylphenyl)-5,5′-bithiazole has been studied for its potential in the design of efficient organic field-effect transistors. The research includes optimizing its molecular structure and evaluating its charge transfer properties, suggesting its suitability as an electron transport material (Siddiqui et al., 2016).

  • Electronic Applications : Co-oligomers of bis(3,4-ethylene-dioxythiophene) and bithiazole derivatives, like 4,4'-dialkyl-2,2'-bithiazole, have been synthesized and characterized for electronic applications. These compounds exhibit properties like π-stacking, lowered optical band gaps, and p- or n-dopability, making them suitable for use in light-emitting diodes and other electronic devices (Cao et al., 2003).

  • Conducting Polymers : Bithiazole-containing polymers, such as those prepared from bis(thienyl)bithiazoles, demonstrate good conductivities and stable electrochemistry. These materials have potential applications in various electronic devices due to their unique electrical properties (Jenkins & Pickup, 1993).

  • Charge Transport Properties in Polymers : Bisthienyl diketopyrrolopyrrole-bithiazole copolymers exhibit significantly different charge transport properties based on their synthetic routes. These properties are crucial for their performance in organic thin-film transistors and other electronic devices (Guo et al., 2016).

  • DNA Cleavage and Apoptosis Induction : Certain bithiazole derivatives, such as 2,2′‐bis(2‐aminoethyl)‐4,4′‐bithiazole, have been found to induce DNA fragmentation and apoptosis in cells. This property makes them potential candidates for study in the context of cancer research and therapy (Lee et al., 1996).

  • Supercapacitor Applications : Novel EDOT–nonylbithiazole–EDOT based comonomers have been explored as active electrode materials in supercapacitors. Their electrochemical properties and capacitive behavior suggest potential for energy storage applications (Cebeci et al., 2009).

properties

IUPAC Name

[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWAYAXELMAWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Br2N2S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735651
Record name 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

CAS RN

1223559-98-5
Record name 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
23
Citations
Y Shi, H Guo, M Qin, Y Wang, J Zhao, H Sun… - Chemistry of …, 2018 - ACS Publications
Imide-functionalized arenes, exemplified by naphthalene diimides (NDIs), perylene diimides (PDIs), and bithiophene imides (BTIs), are the most promising building blocks for …
Number of citations: 87 pubs.acs.org
D Patra, J Lee, S Dey, J Lee, AJ Kalin, A Putta… - …, 2018 - ACS Publications
We report the synthesis and characterization of four novel small bandgap copolymers incorporating the electron-deficient thieno[2,3-d:5,4-d′]bisthiazole and selenopheno[2,3-d:5,4-d′…
Number of citations: 16 pubs.acs.org
YA Getmanenko, P Tongwa, TV Timofeeva… - Organic …, 2010 - ACS Publications
A one-pot preparation of the 2,2′-dibromo-1,1′-bisheteroarenes 3a−d from bromo-heteroarenes utilizing the sequence of the base-catalyzed halogen dance (BCHD) reaction and …
Number of citations: 65 pubs.acs.org
D Patra, M Comí, X Zhang, GP Kini… - Polymer …, 2021 - pubs.rsc.org
The structural rigidity of fused units in the polymer backbone, in addition to the resulting stabilizing effect of the quinoidal structure, and tunable electronic properties have played a key …
Number of citations: 6 pubs.rsc.org
S Dey, S Attar, EF Manley, S Moncho… - … Applied Materials & …, 2021 - ACS Publications
Novel methods to synthesize electron-deficient π-conjugated polymers utilizing transition-metal-free coupling reactions for the use of nonfunctionalized monomers are attractive due to …
Number of citations: 9 pubs.acs.org
JP Green, SJ Cryer, J Marafie, AJP White… - …, 2017 - ACS Publications
The synthesis of 4-phenyl-4H-arsolo[2,3-d:5,4-d′]bis(thiazole) is reported, and its properties are compared to those of the previously prepared phosphole analogue. By comparison of …
Number of citations: 26 pubs.acs.org
YA Getmanenko, S Singh, B Sandhu… - Journal of Materials …, 2014 - pubs.rsc.org
A series of materials with 2,6-disubstituted-N-alkyl-pyrrole[3,2-d:4,5-d′]bisthiazole (PBTz) with triisopropylsilyl- (TIPS), bromo- and naphthalene diimide (NDI) groups were synthesized. …
Number of citations: 35 pubs.rsc.org
N Nakao, M Saito, T Mikie, T Ishikawa, J Jeon… - Advanced …, 2023 - Wiley Online Library
In π $\upi$ ‐conjugated polymers, a highly ordered backbone structure and solubility are always in a trade‐off relationship that must be overcome to realize highly efficient and solution‐…
Number of citations: 3 onlinelibrary.wiley.com
CB McCausland - 2014 - search.proquest.com
The promise of semiconducting materials with tunable electronic and optical properties that share the same mechanical flexibility, low production costs and ease of processing …
Number of citations: 1 search.proquest.com
YA Getmanenko, CS Mullins, VN Nesterov, S Lake… - RSC …, 2018 - pubs.rsc.org
Here we present the synthesis and characterization of a hybrid vanadium-organic coordination polymer with robust magnetic order, a Curie temperature TC of ∼110 K, a coercive field …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.